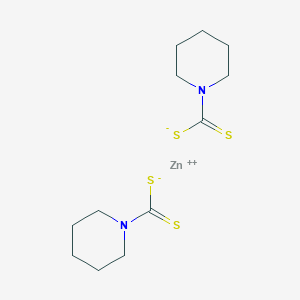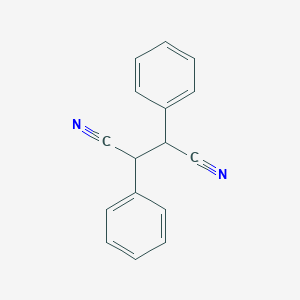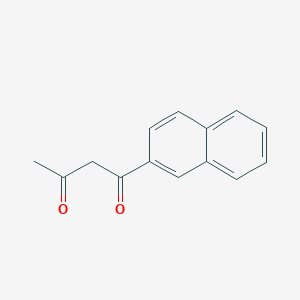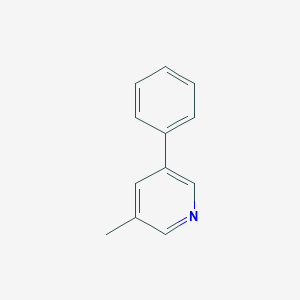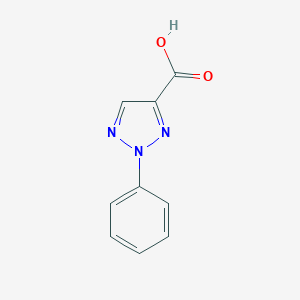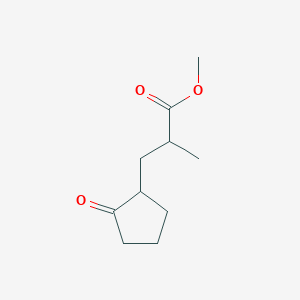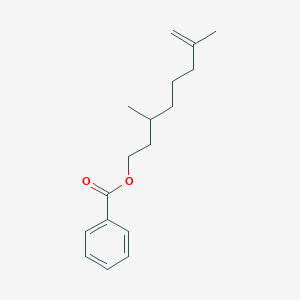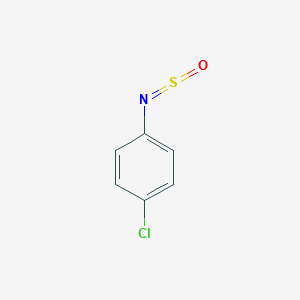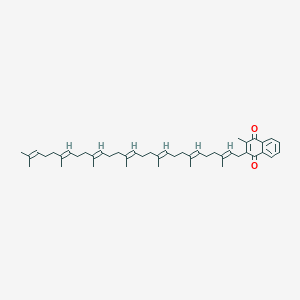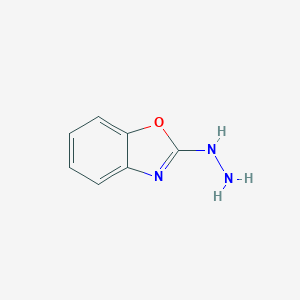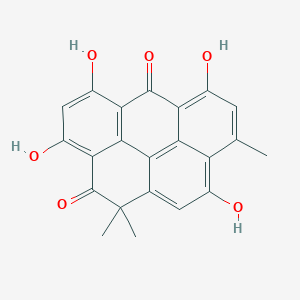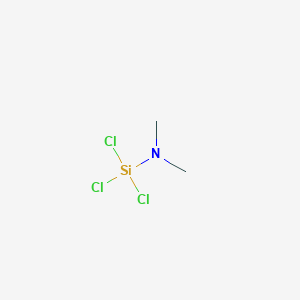
Silanamine, 1,1,1-trichloro-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, is a chemical compound that has been used in various scientific research applications. This compound is also known as trichlorodimethylsilane and is a colorless liquid with a pungent odor. It is an organosilicon compound that contains a silicon atom bonded to three chlorine atoms and two methyl groups.
Mechanism Of Action
The mechanism of action of Silanamine, 1,1,1-trichloro-N,N-dimethyl-, is not well understood. It is believed to act as a chlorinating agent by reacting with hydroxyl groups to form alkyl chlorides. It may also react with other functional groups such as amines and carboxylic acids.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Silanamine, 1,1,1-trichloro-N,N-dimethyl-. It is not known to have any significant toxic effects on humans or animals. However, it should be handled with care due to its corrosive nature.
Advantages And Limitations For Lab Experiments
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, has several advantages and limitations for lab experiments. One advantage is its ability to selectively chlorinate hydroxyl groups in the presence of other functional groups. This makes it a useful reagent in organic synthesis. However, its corrosive nature and potential to release hydrogen chloride gas make it difficult to handle and require careful handling.
Future Directions
There are several future directions for the use of Silanamine, 1,1,1-trichloro-N,N-dimethyl-. One direction is the development of new synthetic methods that use this compound as a reagent. Another direction is the exploration of its potential as a catalyst in various chemical reactions. Additionally, its potential use in the production of new materials such as polymers and coatings could also be explored.
Synthesis Methods
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, can be synthesized by reacting dimethylamine with silicon tetrachloride. The reaction is exothermic and produces hydrogen chloride gas as a byproduct. The reaction is typically carried out in a solvent such as toluene or chloroform and requires careful handling due to the corrosive nature of the reactants.
Scientific Research Applications
Silanamine, 1,1,1-trichloro-N,N-dimethyl-, has been used in various scientific research applications. One of the most common applications is as a reagent in organic synthesis. It is used as a chlorinating agent and can be used to convert alcohols to alkyl chlorides. It is also used in the synthesis of siloxanes, which are used in the production of silicone polymers.
properties
CAS RN |
13307-04-5 |
|---|---|
Product Name |
Silanamine, 1,1,1-trichloro-N,N-dimethyl- |
Molecular Formula |
C2H6Cl3NSi |
Molecular Weight |
178.52 g/mol |
IUPAC Name |
N-methyl-N-trichlorosilylmethanamine |
InChI |
InChI=1S/C2H6Cl3NSi/c1-6(2)7(3,4)5/h1-2H3 |
InChI Key |
NEMUVWSQFWIZKP-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](Cl)(Cl)Cl |
Canonical SMILES |
CN(C)[Si](Cl)(Cl)Cl |
Other CAS RN |
13307-04-5 |
synonyms |
Silanamine, 1,1,1-trichloro-N,N-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



